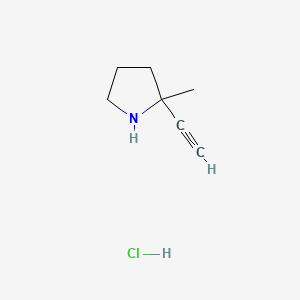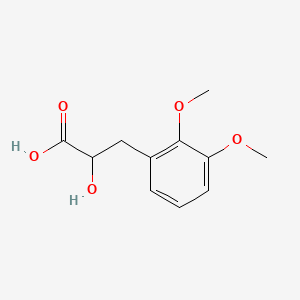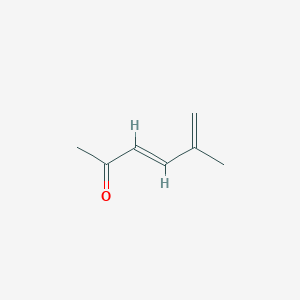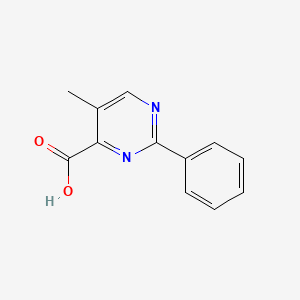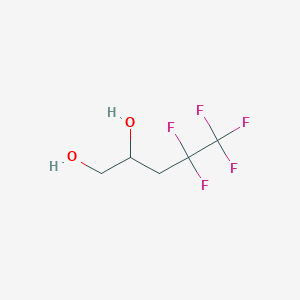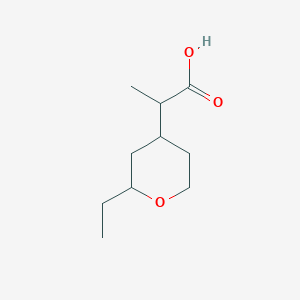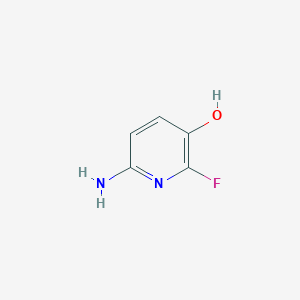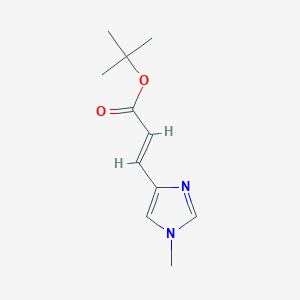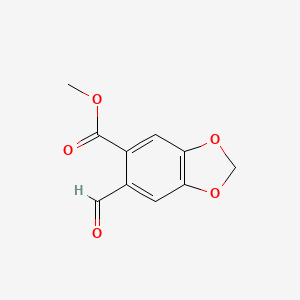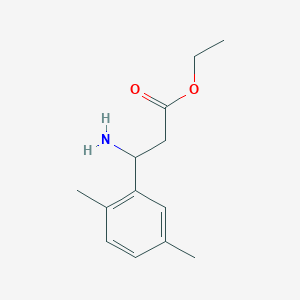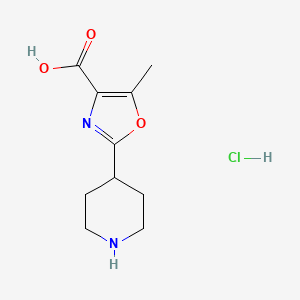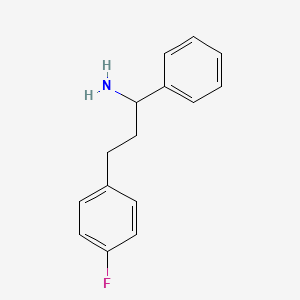
3-(4-Fluorophenyl)-1-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1-phenylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound features a fluorine atom attached to the para position of one of the phenyl rings, which can significantly influence its chemical properties and biological activities. It is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and phenylacetonitrile.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base like sodium ethoxide to form an intermediate, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one.
Reduction: The intermediate is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(4-Fluorophenyl)-1-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1-phenylpropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-1-phenylpropan-1-amine: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-1-phenylpropan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-phenylpropan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic profiles, making it a valuable compound for research and development.
特性
分子式 |
C15H16FN |
|---|---|
分子量 |
229.29 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C15H16FN/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15H,8,11,17H2 |
InChIキー |
RWBLTMQORLXEII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



